cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 736136-38-2
VCID: VC3866682
InChI: InChI=1S/C15H17BrO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1
SMILES: C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O
Molecular Formula: C15H17BrO3
Molecular Weight: 325.2 g/mol

cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS No.: 736136-38-2

Cat. No.: VC3866682

Molecular Formula: C15H17BrO3

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 736136-38-2

Specification

CAS No. 736136-38-2
Molecular Formula C15H17BrO3
Molecular Weight 325.2 g/mol
IUPAC Name (1R,2R)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17BrO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1
Standard InChI Key HXMGBTCEMUDHJI-ZWNOBZJWSA-N
Isomeric SMILES C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O
SMILES C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O
Canonical SMILES C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O

Introduction

Structural Characteristics and Stereochemistry

The molecular structure of cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (C₁₅H₁₇BrO₃) features a cyclohexane ring with two key substituents:

  • A carboxylic acid group at position 1.

  • A 2-(3-bromophenyl)-2-oxoethyl group at position 2, arranged in a cis configuration relative to the carboxylic acid .

The stereochemistry is critical to its reactivity and physical properties. X-ray crystallography of analogous compounds (e.g., iodophenyl and methoxyphenyl derivatives) confirms that the cis arrangement imposes steric constraints, influencing conformational stability and intermolecular interactions . The bromine atom at the meta position of the phenyl ring enhances electrophilic substitution potential while contributing to molecular weight (325.20 g/mol) and density (1.402±0.06 g/cm³) .

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis typically involves a three-step protocol:

  • Condensation Reaction:

    • Starting Materials: 3-Bromobenzaldehyde and cyclohexanone.

    • Conditions: Base-catalyzed (e.g., NaOH) aldol condensation at 60–80°C to form 2-(3-bromophenyl)-2-oxoethyl cyclohexanone .

  • Cyclization:

    • Intramolecular cyclization under acidic conditions (e.g., H₂SO₄) yields the cis-configured cyclohexane ring. Stereochemical control is achieved via temperature modulation (0–25°C).

  • Oxidation:

    • The ketone intermediate is oxidized to the carboxylic acid using KMnO₄ or CrO₃ in aqueous acidic media .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight325.20 g/molComputed (PubChem)
Boiling Point471.9±20.0 °CPredicted (ECHEMI)
Density1.402±0.06 g/cm³Predicted (ECHEMI)
pKa4.68±0.10Predicted (PubChem)
LogP (XLogP3)3.6Computed (PubChem)
Topological Polar Surface54.4 ŲComputed (PubChem)

The compound’s moderate lipophilicity (LogP 3.6) suggests balanced solubility in polar and nonpolar solvents, while the carboxylic acid group enhances water solubility at physiological pH .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

HazardPrecautionary Measures
Skin sensitization (H317)Wear nitrile gloves and lab coat
Serious eye irritation (H319)Use safety goggles and face shield
Dust explosion potentialOperate in fume hood with spark-proof tools

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